
2-(fluorosulfonyl)-1H-imidazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and materials science. This compound is characterized by the presence of a fluorosulfonyl group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid typically involves the introduction of the fluorosulfonyl group into the imidazole ring. One common method involves the use of fluorosulfonyl radicals, which can be generated from various precursors. These radicals can then react with imidazole derivatives under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of bench-stable redox-active fluorosulfonyl radical precursors, such as benzoimidazolium fluorosulfonate salts. These reagents offer a practical and efficient approach for large-scale synthesis, providing high yields and operational simplicity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, amine-substituted imidazoles, and thiol-substituted imidazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid exerts its effects involves the interaction of the fluorosulfonyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or chemical modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorosulfonyl derivatives, such as:
Bis(fluorosulfonyl)imide (FSI): Known for its use in ionic liquids and as a reagent in organic synthesis.
Trifluoromethanesulfonate (triflate, TF): Widely used in organic synthesis as a leaving group and in the preparation of sulfonyl fluorides.
Bis(trifluoromethylsulfonyl)imide (TFSI): Commonly used in the preparation of ionic liquids and as a reagent in various chemical reactions.
Uniqueness
2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is unique due to its specific structure, which combines the reactivity of the fluorosulfonyl group with the versatility of the imidazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C4H3FN2O4S |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
2-fluorosulfonyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)4-6-1-2(7-4)3(8)9/h1H,(H,6,7)(H,8,9) |
Clé InChI |
ZYVGIZUJYRUQLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)S(=O)(=O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


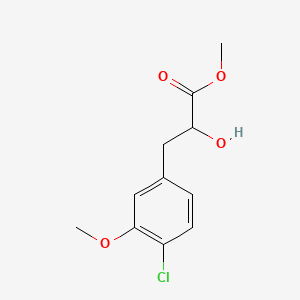

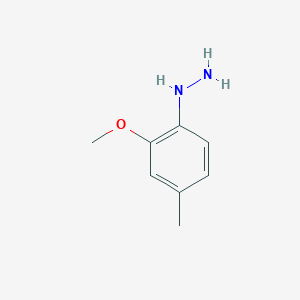
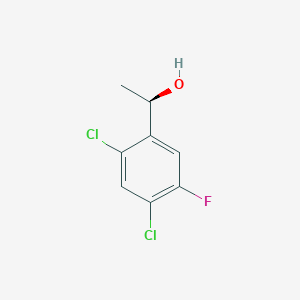


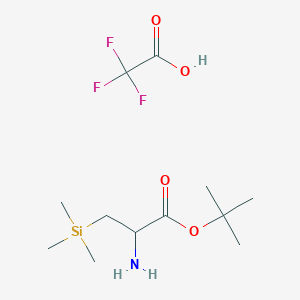


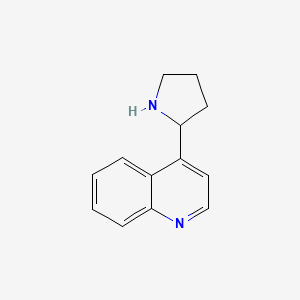

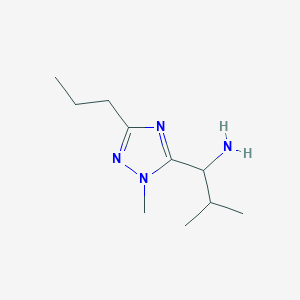
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)

